5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide
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Overview
Description
The compound 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide is a synthetic organic molecule characterized by its unique structure, which includes a furan ring, a pyrimidine moiety, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the pyrimidine ring.
Formation of the Furan Ring: The furan ring is synthesized through cyclization reactions involving appropriate precursors such as 1,4-dicarbonyl compounds.
Coupling Reactions: The final step involves coupling the furan ring with the pyrimidine moiety and the trimethoxyphenyl group using amide bond formation techniques, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols, respectively.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and reduced aromatic compounds.
Substitution: Substituted aromatic rings with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials with unique properties, such as polymers, coatings, and electronic devices.
Mechanism of Action
The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol
- Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
- 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-furoic acid
Uniqueness
The uniqueness of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide lies in its combination of functional groups and structural features. The presence of the furan ring, pyrimidine moiety, and trimethoxyphenyl group provides a distinct chemical profile that can lead to unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H23N3O5S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C21H23N3O5S/c1-12-8-13(2)23-21(22-12)30-11-15-6-7-16(29-15)20(25)24-14-9-17(26-3)19(28-5)18(10-14)27-4/h6-10H,11H2,1-5H3,(H,24,25) |
InChI Key |
DHWLYIJCQZJIFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C |
Origin of Product |
United States |
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